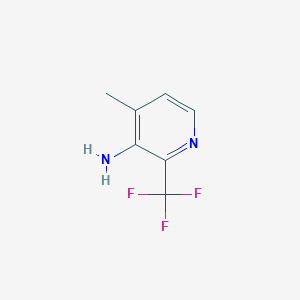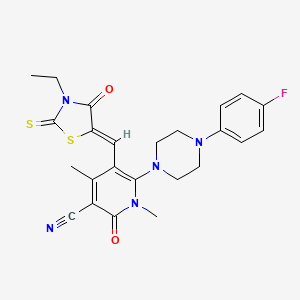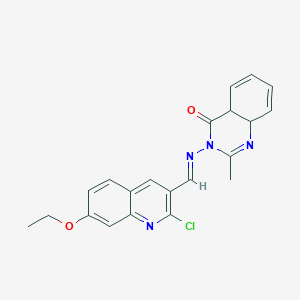![molecular formula C22H32N4O4 B2984328 tert-butyl 3-((2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate CAS No. 2034532-82-4](/img/structure/B2984328.png)
tert-butyl 3-((2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound tert-butyl 3-((2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate is a complex organic molecule featuring various functional groups. It's a key molecule of interest in medicinal chemistry due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize this compound, a multi-step reaction sequence is typically required. The starting materials can vary, but they often involve the coupling of tert-butyl 3-aminopiperidine-1-carboxylate with 1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridine. The coupling process can be facilitated by carbodiimide reagents in anhydrous conditions.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow chemistry to ensure high yields and purity. Optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations are crucial.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and piperidine moieties.
Reduction: Reduction reactions might focus on the pyrrolo[2,3-c]pyridinyl ketone group.
Substitution: Substitution reactions can occur at the piperidine or pyrrolopyridine rings, depending on the reaction conditions.
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while nucleophilic substitution may utilize reagents like alkyl halides.
Oxidation: The formation of alcohols or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
This compound has a diverse range of applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in constructing complex organic frameworks.
Biology: Its potential biological activities make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Investigated for its pharmacological properties, possibly serving as a lead compound in drug discovery.
Industry: Potential use in developing new materials with specific properties due to its structural features.
Mechanism of Action
The exact mechanism by which this compound exerts its effects can vary depending on its application. Generally, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. These interactions could involve hydrogen bonding, hydrophobic interactions, or covalent modifications of the targets.
Comparison with Similar Compounds
When compared with similar compounds, such as derivatives of 1H-pyrrolo[2,3-c]pyridine or piperidine carboxylates, this compound stands out due to its unique structural combination of these moieties. While similar compounds might also exhibit biological activities, the specific arrangement and functional groups of tert-butyl 3-((2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate confer unique properties and potential advantages in its applications. Examples of similar compounds include 1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridine derivatives and various piperidine carboxylates.
Hope that covers what you need!
Properties
IUPAC Name |
tert-butyl 3-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethylcarbamoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4/c1-5-24-12-8-16-9-13-25(20(28)18(16)24)14-10-23-19(27)17-7-6-11-26(15-17)21(29)30-22(2,3)4/h8-9,12-13,17H,5-7,10-11,14-15H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDRPXCSOCTVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3CCCN(C3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(dimethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2984248.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2984251.png)
![(Z)-3-allyl-5-((2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2984252.png)
![N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE](/img/structure/B2984256.png)
![3-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B2984257.png)
![(Z)-1-benzyl-3-(((2-bromophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2984259.png)


![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2984263.png)


![N-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2984267.png)
![5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B2984268.png)
